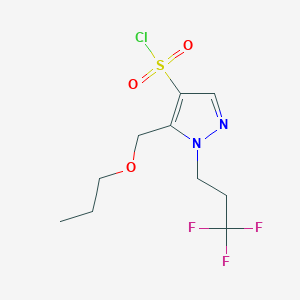

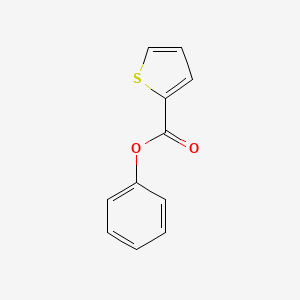

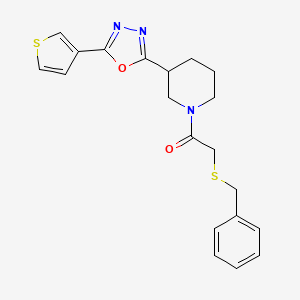

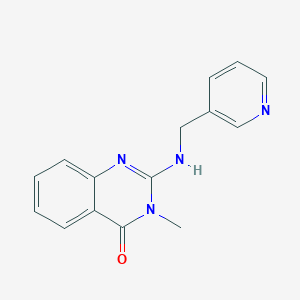

![molecular formula C23H23Cl2NO3 B2973987 1,1-Bis(4-chlorophenyl)-2-[(3,4-dimethoxybenzyl)amino]-1-ethanol CAS No. 321432-89-7](/img/structure/B2973987.png)

1,1-Bis(4-chlorophenyl)-2-[(3,4-dimethoxybenzyl)amino]-1-ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

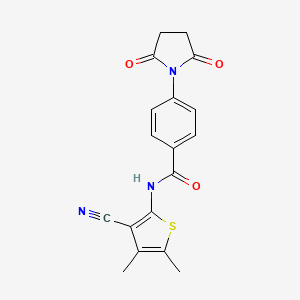

1,1-Bis(4-chlorophenyl)-2-[(3,4-dimethoxybenzyl)amino]-1-ethanol (BCDE) is a synthetic compound that has been widely studied due to its potential applications in the field of medicinal chemistry. BCDE is a member of the benzylchlorophenylamine family, a group of compounds that have been studied for their potential to modulate the activities of various enzymes and receptors. BCDE is of particular interest due to its ability to interact with various receptors and enzymes, and its potential to modulate their activities.

Scientific Research Applications

Environmental Fate of Chloroaromatic Compounds

Verhagen et al. (1998) explored the biotransformation of chloroaromatic compounds under anaerobic conditions, which is relevant for understanding the environmental fate of complex organohalogens, including compounds similar to 1,1-Bis(4-chlorophenyl)-2-[(3,4-dimethoxybenzyl)amino]-1-ethanol (Verhagen, Swarts, Wijnberg, & Field, 1998).

Anticancer Activity of Schiff Bases

Grafa and Ali (2022) synthesized Schiff bases and evaluated their effects on breast cancer cells, demonstrating the potential for compounds with similar structural features to serve as novel anticancer drugs (Grafa & Ali, 2022).

Complex Formation and EPR Spectra

Mondal et al. (2005) studied the synthesis, structure, and EPR spectra of mixed-valence oxovanadium(IV/V) dinuclear entities, which highlights the importance of structural characterization in understanding the properties of complex organic and inorganic compounds (Mondal, Sarkar, Chopra, Guru Row, Pramanik, & Rajak, 2005).

Mechanistic Insights into Oxidation Reactions

Studies on the kinetics and mechanisms of oxidation reactions, as explored by Nie et al. (2014) for lignin model compounds, provide valuable information on how similar compounds might react under various conditions, offering insights into applications in industrial processes and environmental chemistry (Nie, Liu, Wu, Zhan, Yin, Yao, Song, & Wang, 2014).

Antioxidant Properties and Radical Trapping

Litwinienko and Ingold (2004) discussed the antioxidant properties and radical trapping mechanisms of curcumin, providing a model for understanding how structurally complex compounds might interact with radicals, which is relevant for designing molecules with potential antioxidant applications (Litwinienko & Ingold, 2004).

properties

IUPAC Name |

1,1-bis(4-chlorophenyl)-2-[(3,4-dimethoxyphenyl)methylamino]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23Cl2NO3/c1-28-21-12-3-16(13-22(21)29-2)14-26-15-23(27,17-4-8-19(24)9-5-17)18-6-10-20(25)11-7-18/h3-13,26-27H,14-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKSGRSQVRBFFEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNCC(C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23Cl2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1-Bis(4-chlorophenyl)-2-[(3,4-dimethoxybenzyl)amino]-1-ethanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{6-Oxaspiro[3.4]octan-2-yl}methanamine](/img/structure/B2973905.png)

![2-({5-ethyl-6-methyl-4-oxo-1H,4H-thieno[2,3-d]pyrimidin-2-yl}methoxy)acetic acid](/img/structure/B2973906.png)

![2-Acetamido-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2973913.png)

![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(phenylthio)propanamide](/img/structure/B2973920.png)

![N-Methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyridine-2-carboxamide](/img/structure/B2973922.png)

![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(4-chloro-3-methylphenoxy)ethanone](/img/structure/B2973927.png)